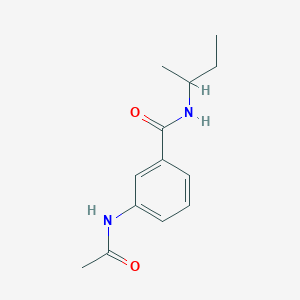![molecular formula C22H26N2O4 B269236 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269236.png)
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as MPFA, is a compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is complex and involves multiple pathways. In cancer research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also induces apoptosis by activating caspase-3 and caspase-9. In Alzheimer's disease research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of the disease. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also enhances the activity of cholinesterase, which is involved in the degradation of acetylcholine. In diabetes research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to activate AMPK, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-diabetic effects. In cancer research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce oxidative stress and inflammation, improve cognitive function, and enhance the activity of cholinesterase. In diabetes research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity.
实验室实验的优点和局限性
One of the advantages of using 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also has neuroprotective and anti-diabetic effects, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are many future directions for research on 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacokinetic properties. In cancer research, future studies could focus on the combination of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide with other anti-cancer drugs to enhance its efficacy. In Alzheimer's disease research, future studies could focus on the development of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide derivatives with improved cholinesterase activity. In diabetes research, future studies could focus on the identification of the molecular targets of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide and the development of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide derivatives with improved bioavailability and efficacy.
Conclusion:
In conclusion, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Future research on 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide could lead to the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties, which could enhance its efficacy as a therapeutic agent.
合成方法
The synthesis of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been achieved using various methods, including the reaction of 4-amino-N-(tetrahydro-2-furanylmethyl)benzamide with 4-methylphenylpropanoic acid. Other methods include the reaction of 4-amino-N-(tetrahydro-2-furanylmethyl)benzamide with 4-methylphenol and subsequent conversion to the corresponding acid chloride, which is then reacted with 2-amino-3-(4-methylphenoxy)propanoic acid. The yield of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide using these methods ranges from 50-70%.
科学研究应用
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function. In diabetes research, 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity.
属性
产品名称 |
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
分子式 |
C22H26N2O4 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
4-[2-(4-methylphenoxy)propanoylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-15-5-11-19(12-6-15)28-16(2)21(25)24-18-9-7-17(8-10-18)22(26)23-14-20-4-3-13-27-20/h5-12,16,20H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25) |
InChI 键 |
QOEKQAHPPRPNSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
规范 SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B269155.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269156.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269158.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)

![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![3-chloro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269166.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)
![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269171.png)
![N-(2-methoxyethyl)-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B269173.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269174.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269176.png)